molecular formula C15H28O3 B8033864 1,4,7-Eudesmanetriol

1,4,7-Eudesmanetriol

Cat. No.: B8033864
M. Wt: 256.38 g/mol
InChI Key: HZQODNRPUJAVLV-ZSAUSMIDSA-N
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Description

1,4,7-Eudesmanetriol is a naturally occurring sesquiterpenoid compound. It is derived from the branches of Eucalyptus globulus. This compound is known for its unique chemical structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7-Eudesmanetriol can be synthesized through various chemical reactions involving sesquiterpene precursors. The synthetic routes typically involve the use of specific reagents and controlled reaction conditions to achieve the desired product. For example, the compound can be synthesized through the cyclization of eudesmane derivatives under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4,7-Eudesmanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound

Scientific Research Applications

1,4,7-Eudesmanetriol has been studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of other bioactive compounds. In biology, it has been investigated for its antimicrobial properties. In medicine, it shows potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases. In industry, it is used in the development of natural products and pharmaceuticals.

Mechanism of Action

The mechanism by which 1,4,7-Eudesmanetriol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its inhibition of acetylcholinesterase suggests that it may enhance cholinergic neurotransmission, which is beneficial in conditions such as Alzheimer's disease. The compound's antimicrobial activity is likely due to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

1,4,7-Eudesmanetriol is compared with other similar compounds, such as 1beta,4beta,7beta-eudesmanetriol and oplopanone. The comparison highlights the distinct advantages of this compound in various research and industrial contexts.

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Properties

IUPAC Name

(1R,4S,4aR,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4a,5,7,8-hexahydro-1H-naphthalene-1,4,6-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-10(2)15(18)8-7-13(3)11(9-15)14(4,17)6-5-12(13)16/h10-12,16-18H,5-9H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQODNRPUJAVLV-ZSAUSMIDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC2(C(CCC(C2C1)(C)O)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@]2([C@@H](CC[C@]([C@@H]2C1)(C)O)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129745
Record name (1R,4S,4aR,6S,8aR)-Decahydro-4,8a-dimethyl-6-(1-methylethyl)-1,4,6-naphthalenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145400-02-8
Record name (1R,4S,4aR,6S,8aR)-Decahydro-4,8a-dimethyl-6-(1-methylethyl)-1,4,6-naphthalenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145400-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,4S,4aR,6S,8aR)-Decahydro-4,8a-dimethyl-6-(1-methylethyl)-1,4,6-naphthalenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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